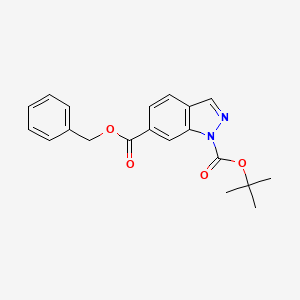

6-benzyl 1-tert-butyl 1H-indazole-1,6-dicarboxylate

CAS No.:

Cat. No.: VC16702452

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H20N2O4 |

|---|---|

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 6-O-benzyl 1-O-tert-butyl indazole-1,6-dicarboxylate |

| Standard InChI | InChI=1S/C20H20N2O4/c1-20(2,3)26-19(24)22-17-11-15(9-10-16(17)12-21-22)18(23)25-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

| Standard InChI Key | IKZGYDQJZTWKTC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)C=N1 |

Introduction

6-Benzyl 1-tert-butyl 1H-indazole-1,6-dicarboxylate is a synthetic compound belonging to the indazole family, characterized by its unique structural features and potential applications in medicinal chemistry. This compound includes a benzyl group and a tert-butyl substituent, with two carboxylate groups attached to the indazole ring at the 1 and 6 positions, significantly influencing its chemical properties and biological activities.

Synthesis

The synthesis of 6-benzyl 1-tert-butyl 1H-indazole-1,6-dicarboxylate typically involves several key steps, including the formation of the indazole core followed by the introduction of the benzyl and tert-butyl groups. This process often requires careful control of reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and the use of catalysts (e.g., palladium complexes) to achieve high yields and purity.

Synthesis Steps

-

Indazole Core Formation: The initial step involves creating the indazole ring structure.

-

Introduction of Substituents: The benzyl and tert-butyl groups are added to the indazole core.

-

Carboxylate Group Introduction: The carboxylate groups are attached at positions 1 and 6.

Biological Activities and Applications

Indazole derivatives, including 6-benzyl 1-tert-butyl 1H-indazole-1,6-dicarboxylate, exhibit a range of biological activities. These compounds are of particular interest in medicinal chemistry due to their potential applications in drug development. Preliminary studies suggest promising bioactivity profiles, although specific biological targets are still under investigation.

Biological Activity Comparison

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Benzyl 1-tert-Butyl 1H-Indazole-1,6-Dicarboxylate | Benzyl, tert-butyl, carboxylate groups | Potential medicinal applications | Enhances reactivity and interaction with biological targets |

| Tert-Butyl 3-Amino-5-Bromo-1H-Indazole-1-Carboxylate | Bromine; amino group | Anticancer activity | Bromine enhances reactivity |

| Tert-Butyl 6-Amino-1H-Indazole-1-Carboxylate | Amino group at position six | Enzyme inhibition | Amino group improves solubility |

Chemical Reactions and Analysis

6-Benzyl 1-tert-butyl 1H-indazole-1,6-dicarboxylate participates in several types of chemical reactions, which are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products. Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structure and purity during synthesis.

Chemical Reactions

-

Substitution Reactions: Involving the replacement of functional groups.

-

Condensation Reactions: Forming new compounds by removing small molecules.

-

Catalytic Reactions: Utilizing catalysts like palladium complexes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume